CDP-N,N-dimethylethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(dimethylamino)ethyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O11P2/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20)/t8-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYCPAILIPEVBT-HJQYOEGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150152 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-[2-(dimethylamino)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-25-9 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-[2-(dimethylamino)ethyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-[2-(dimethylamino)ethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of Cdp N,n Dimethylethanolamine
Precursor Substrate Derivation
The formation of CDP-N,N-dimethylethanolamine begins with the availability and subsequent phosphorylation of its foundational substrate, N,N-dimethylethanolamine.
N,N-dimethylethanolamine, also known as DMAE or DMEA, is an organic compound featuring both a tertiary amine and a primary alcohol functional group. wikipedia.orgatamanchemicals.com Industrially, it is prepared through the ethoxylation of dimethylamine. wikipedia.orgatamanchemicals.com Within biological systems, for it to enter the biosynthetic pathway for phospholipids (B1166683), it must first be phosphorylated. This crucial phosphorylation step is catalyzed by ethanolamine (B43304) kinase (EK). nih.gov Studies have demonstrated that N,N-dimethylethanolamine is an effective substrate for ethanolamine kinase, which converts it into phospho-N,N-dimethylethanolamine in an ATP-dependent reaction. nih.gov
The pathway for N,N-dimethylethanolamine utilization is analogous to the CDP-ethanolamine and CDP-choline branches of the Kennedy pathway, which are the primary routes for the de novo synthesis of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), respectively. nih.govfrontiersin.org The initial steps for ethanolamine, mono-N-methylethanolamine, and N,N-dimethylethanolamine are parallel, with each amine being phosphorylated by a kinase. Ethanolamine kinase has been shown to act on all three substrates: ethanolamine, mono-N-methylethanolamine, and N,N-dimethylethanolamine. nih.gov The resulting phosphorylated products—phosphoethanolamine, phospho-mono-N-methylethanolamine, and phospho-N,N-dimethylethanolamine—serve as substrates for the subsequent cytidylylation step.
Regulation of this compound Formation
The synthesis of this compound is subject to stringent metabolic regulation, primarily centered on the activity of the enzymes involved and the availability of substrates.
The rate-limiting step in the broader CDP-ethanolamine pathway is the reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase (ET), encoded by the Pcyt2 gene. researchgate.netnih.govmdpi.comnih.gov It is highly probable that this step is also rate-limiting for the formation of this compound. The activity of this cytidylyltransferase is a critical point of control.
Regulation occurs through several mechanisms:
Substrate Availability : The intracellular concentrations of the precursors N,N-dimethylethanolamine and CTP are fundamental determinants of the synthesis rate.
Enzyme Specificity and Competition : The enzymes of the Kennedy pathway can act on methylated intermediates. However, there is evidence of substrate competition. For instance, high levels of ethanolamine can inhibit the formation of phospholipids from N-monomethylethanolamine, likely by competing for the cytidylyltransferase enzyme. researchgate.net This suggests that the relative concentrations of ethanolamine, N-monomethylethanolamine, and N,N-dimethylethanolamine can dictate which CDP-activated headgroup is preferentially synthesized. Studies on CTP:phosphoethanolamine cytidylyltransferase have shown that it has a very pronounced specificity for phosphoethanolamine, which may imply that the formation of this compound is a less favored reaction. nih.gov
Transcriptional Regulation : The expression of the gene encoding the cytidylyltransferase enzyme is subject to regulation. For example, transcription factors can control the expression of the analogous enzyme in the phosphatidylcholine pathway, indicating a mechanism for long-term adaptation to metabolic needs. wikipedia.org
| Factor | Description | Effect on Formation |
|---|---|---|
| Substrate Levels (DMEA, CTP) | Availability of essential precursors for the enzymatic reactions. | High levels increase the rate of synthesis. |
| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Catalyzes the likely rate-limiting step in the pathway. mdpi.comnih.gov | Enzyme activity is a primary control point. |
| Substrate Competition | Ethanolamine and its methylated derivatives compete for the same enzymes. researchgate.net | High levels of other substrates (e.g., ethanolamine) can inhibit formation. |
Metabolic Fates and Downstream Products of Cdp N,n Dimethylethanolamine
Direct Incorporation into Phospholipids (B1166683)
The direct incorporation of CDP-N,N-dimethylethanolamine into phospholipids would theoretically mirror the final step of the Kennedy pathway for phosphatidylcholine and phosphatidylethanolamine (B1630911) (PE) synthesis. wikipedia.org This step is catalyzed by a family of enzymes known as phosphocholine (B91661)/ethanolaminephosphotransferases. ebi.ac.uk
Cholinephosphotransferases (CPT) and ethanolaminephosphotransferases (EPT) are integral membrane proteins located in the endoplasmic reticulum and Golgi apparatus that catalyze the transfer of the phosphocholine or phosphoethanolamine moiety from CDP-choline or CDP-ethanolamine, respectively, to diacylglycerol (DAG) to form either phosphatidylcholine or phosphatidylethanolamine. wikipedia.orgnih.gov Some isoforms, such as the human choline (B1196258)/ethanolaminephosphotransferase 1 (CEPT1), exhibit dual specificity and can utilize both CDP-choline and CDP-ethanolamine as substrates. uniprot.orgdrugbank.com
While these enzymes demonstrate specificity for their respective CDP-activated head groups, there is a lack of direct evidence in the reviewed literature to conclusively state that this compound serves as a direct and significant substrate for CPT/EPT in vivo. The primary substrates for these enzymes are well-established as CDP-choline and CDP-ethanolamine. wikipedia.orguniprot.org
Phosphatidyl-N,N-dimethylethanolamine (PDME) is a known intermediate in the synthesis of phosphatidylcholine. nih.gov However, its formation is predominantly described as occurring through the stepwise methylation of phosphatidylethanolamine, rather than through the direct utilization of this compound by a phosphotransferase. nih.gov
Conversion to CDP-Choline
The established route for the synthesis of CDP-choline is a key part of the Kennedy pathway, which begins with the phosphorylation of choline to phosphocholine by choline kinase. wikipedia.org Subsequently, CTP:phosphocholine cytidylyltransferase catalyzes the reaction of phosphocholine with CTP to form CDP-choline. wikipedia.orgnih.gov
There is no scientific evidence from the provided search results to suggest a direct metabolic pathway for the conversion of this compound into CDP-choline. The biosynthesis of the choline head group for phosphatidylcholine synthesis in some organisms, like plants, occurs through the methylation of phosphoethanolamine to phosphocholine, which is then converted to CDP-choline. researchgate.net This process, however, starts with phosphoethanolamine, not this compound.
Interplay with Phosphatidylethanolamine N-Methylation Pathways
A crucial metabolic role for the N,N-dimethylethanolamine moiety is its appearance as an intermediate in the methylation pathway that converts phosphatidylethanolamine to phosphatidylcholine. nih.gov This pathway is particularly active in the liver. bohrium.com
The synthesis of phosphatidylcholine from phosphatidylethanolamine involves three sequential methylation steps, with S-adenosylmethionine (SAM) serving as the methyl donor. nih.gov
In yeast: The process is carried out by two separate enzymes. Pem1p catalyzes the conversion of PE to phosphatidyl-N-monomethylethanolamine (PMME). Subsequently, Pem2p catalyzes the methylation of PMME to phosphatidyl-N,N-dimethylethanolamine (PDME) and the final methylation of PDME to phosphatidylcholine (PC). nih.gov
In mammals: A single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), located in the endoplasmic reticulum, is responsible for all three methylation reactions. mdpi.com This enzyme sequentially converts PE to PMME, PMME to PDME, and finally PDME to PC. nih.gov
The formation of PDME as a distinct intermediate in this pathway underscores its importance in the gradual conversion of the ethanolamine (B43304) headgroup to a choline headgroup, ultimately leading to the synthesis of the most abundant phospholipid in eukaryotic cell membranes. nih.govmdpi.com
Enzymology of Subsequent Methylation Reactions Beyond PDME
The metabolic journey of this compound culminates in the formation of phosphatidyl-N,N-dimethylethanolamine (PDME), a crucial intermediate molecule. The subsequent and final step in this pathway is the methylation of PDME to yield phosphatidylcholine (PC), a ubiquitous and vital component of cellular membranes. This terminal methylation is a critical juncture in phospholipid biosynthesis, and its enzymology has been a subject of detailed scientific inquiry.
In mammals, a single enzyme, phosphatidylethanolamine N-methyltransferase (PEMT), orchestrates all three sequential methylation reactions that convert phosphatidylethanolamine (PE) to PC. This includes the final conversion of PDME to PC. nih.gov This contrasts with the process in some simpler eukaryotes, such as the yeast Saccharomyces cerevisiae, where two distinct enzymes are involved. In yeast, the final two methylation steps, including the conversion of PDME to PC, are catalyzed by phospholipid methyltransferase (PLMT).
Substrate Specificity and Kinetics in Mammals
Kinetic studies of PEMT purified from rat liver have revealed important aspects of its function. It has been established that all three intermediates in the pathway—PE, phosphatidyl-N-monomethylethanolamine (PMME), and PDME—compete for the same active site on the PEMT enzyme. nih.gov This indicates a single catalytic center is responsible for the entire methylation sequence.
The kinetic mechanism for the methylation of both PMME and PDME follows an ordered Bi Bi mechanism. nih.gov In this model, the phospholipid substrate (in this case, PDME) is the first to bind to the enzyme, followed by the methyl donor, S-adenosylmethionine (SAM). After the transfer of the methyl group, the product S-adenosylhomocysteine (SAH) is released, and finally, the newly synthesized phospholipid product (PC) dissociates from the enzyme. nih.gov
Initial velocity studies with purified rat liver PEMT have shown that the enzyme exhibits sigmoidal kinetics with respect to the concentrations of PE, PMME, and PDME when assayed in the presence of a detergent like Triton X-100. nih.gov However, the addition of a background phospholipid, such as egg PC, leads to a shift to more conventional hyperbolic kinetics. nih.gov This suggests that the activity of PEMT is sensitive to the surrounding lipid environment of the membrane.
The cooperativity of substrate binding has been quantified using Hill coefficients. For PDME, the Hill coefficient was determined to be 4.7 in the absence of additional phospholipids, indicating significant positive cooperativity. nih.gov This value decreased to near unity (0.9-1.2) upon the addition of egg PC, signifying a loss of cooperativity and a transition to Michaelis-Menten kinetics. nih.gov
Kinetic Parameters in Yeast
In the case of Saccharomyces cerevisiae, where PLMT carries out the final methylation, specific kinetic parameters have been determined. The apparent Michaelis constant (Km) for PDME has been measured to be 180 µM. For the methyl donor, S-adenosylmethionine (AdoMet), the apparent Km is 59 µM when PDME is the substrate. The reaction is competitively inhibited by S-adenosylhomocysteine (AdoHcy) with respect to AdoMet, with an inhibition constant (Ki) of 54 µM.
Interactive Data Table: Kinetic Parameters for the Methylation of PDME
| Organism | Enzyme | Substrate | Km (µM) | Methyl Donor | Km (µM) | Inhibitor | Ki (µM) |
| Rattus norvegicus (Rat) | PEMT | PDME | - | SAM | - | SAH | - |
| Saccharomyces cerevisiae (Yeast) | PLMT | PDME | 180 | AdoMet | 59 | AdoHcy | 54 |
The Active Site and Methyl Group Transfer
The transfer of the methyl group from SAM to the nitrogen atom of the ethanolamine headgroup of PDME is the chemical basis of this enzymatic reaction. While the precise three-dimensional structure of mammalian PEMT is yet to be fully elucidated, it is understood to be an integral membrane protein. The active site is positioned in a way that allows it to interact with its membrane-embedded phospholipid substrates and the cytosolic methyl donor, SAM. The reaction proceeds through a nucleophilic attack by the nitrogen of PDME on the methyl group of SAM, resulting in the formation of PC and SAH.
Cellular and Molecular Functions of Cdp N,n Dimethylethanolamine and Its Metabolites
Contribution to Cellular Membrane Biogenesis and Remodeling
The synthesis of new membranes, a fundamental process for cell growth, division, and the maintenance of organelles, requires a continuous supply of phospholipids (B1166683). CDP-N,N-dimethylethanolamine contributes to this process by providing the activated head group for the synthesis of Ptd-DME. This reaction is part of the Kennedy pathway, a major route for the de novo synthesis of PE and PC. nih.gov In some organisms and specific cell types, N,N-dimethylethanolamine can be utilized as a precursor, where it is first phosphorylated to phospho-N,N-dimethylethanolamine, and then converted to this compound. This activated intermediate then reacts with diacylglycerol (DAG) to form Ptd-DME.
Ptd-DME is also an intermediate in the stepwise methylation of PE to PC, a pathway that is particularly active in the liver. nih.gov In this pathway, PE is sequentially methylated by phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) to form phosphatidyl-N-monomethylethanolamine (Ptd-MME), then Ptd-DME, and finally PC. nih.gov Thus, the formation of this compound and its subsequent conversion to Ptd-DME represent a crucial step in the diversification of phospholipid head groups, which is essential for the biogenesis and functional specialization of cellular membranes.
Involvement in Intracellular Lipid Homeostasis
The metabolism of this compound and its product, Ptd-DME, is integrated into the complex network of intracellular lipid homeostasis. The availability of precursors and the activity of the enzymes involved in the Kennedy pathway and the PE methylation pathway are tightly regulated to maintain a balanced lipid composition within the cell.
A key aspect of this homeostatic regulation is the interplay between phospholipid and neutral lipid synthesis. Diacylglycerol (DAG) is a critical branch point in lipid metabolism, serving as a precursor for the synthesis of both phospholipids (like Ptd-DME and PC) and triacylglycerols (TAGs), the main form of energy storage. The utilization of DAG by the CDP-ethanolamine pathway for phospholipid synthesis directly influences the amount of DAG available for TAG formation. Studies in yeast have shown a tight link between PE and TAG synthesis, where an insufficient supply of PE can lead to a significant reduction in TAG levels. nih.gov This suggests that the pathway involving this compound, as part of the broader phospholipid synthesis network, can modulate the flow of DAG into different metabolic fates, thereby influencing cellular energy stores.
Furthermore, the balance between different phospholipid species is crucial for cellular function. The ratio of PC to PE, for example, is known to influence membrane integrity and is implicated in liver health. nih.gov The synthesis of Ptd-DME as an intermediate in the conversion of PE to PC highlights its role in maintaining this critical phospholipid ratio.
Modulation of Membrane Composition and Biophysical Properties
The incorporation of Ptd-DME into cellular membranes can modulate their composition and, consequently, their biophysical properties. The head group of a phospholipid plays a significant role in determining the physical characteristics of a membrane, such as its fluidity, thickness, and curvature.
Studies on synthetic lipid bilayers have provided insights into how different phospholipid head groups affect membrane properties. For instance, PE, with its smaller headgroup, tends to form non-lamellar structures and can induce negative curvature in membranes, which is important for processes like membrane fusion and fission. nih.govcreative-proteomics.com In contrast, PC, with its larger, cylindrical headgroup, is a major component of stable, flat bilayers. nih.gov The presence of Ptd-DME, with its intermediate-sized headgroup, would be expected to have a unique impact on membrane packing and dynamics.
Phospholipid Head Group Specificity in Cellular Processes
The chemical structure of the phospholipid head group is not merely a structural feature but confers specificity to a wide range of cellular processes through specific interactions with proteins and by creating distinct microenvironments within the membrane.
The N,N-dimethylethanolamine moiety of Ptd-DME, being structurally different from both ethanolamine (B43304) and choline (B1196258), can be expected to participate in unique molecular interactions. While direct evidence for specific protein binding to Ptd-DME is not abundant, the principle of head group recognition by proteins is well-established for other phospholipids. For example, the conical shape of PE is known to be important for the proper folding and function of certain membrane proteins and for the regulation of membrane curvature. nih.govcreative-proteomics.com
One instance where the formation of Ptd-DME has been observed in a specific physiological process is during the in vitro capacitation of hamster sperm. researchgate.net Capacitation is a series of physiological changes that sperm must undergo to be competent to fertilize an egg. During this process, an increase in phospholipid methylation was observed, leading to the formation of Ptd-MME, Ptd-DME, and PC. researchgate.net This suggests a potential role for these methylated phospholipids, including Ptd-DME, in modulating membrane properties to facilitate the events of fertilization, such as the acrosome reaction. The precise molecular mechanisms and the specific roles of each methylated phospholipid in this process remain an area for further investigation.
Comparative Biochemical Analysis Across Organisms
Pathways in Yeast Models (Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, PC can be synthesized via two primary routes: the CDP-choline branch of the Kennedy pathway and the methylation of PE. nih.govnih.gov The Kennedy pathway is the primary route when choline (B1196258) is available externally. nih.gov
The Kennedy pathway in S. cerevisiae involves a series of enzymatic steps encoded by specific genes to process ethanolamine (B43304) and choline. nih.govresearchgate.net The initial step is phosphorylation, catalyzed by ethanolamine kinase (encoded by EKI1) and choline kinase (encoded by CKI1). nih.gov These kinases produce phosphoethanolamine and phosphocholine (B91661), respectively. researchgate.net Subsequently, CTP:phosphoethanolamine cytidylyltransferase (ECT1) and CTP:phosphocholine cytidylyltransferase (PCT1) catalyze the formation of CDP-ethanolamine and CDP-choline. nih.gov The final step involves the transfer of the activated head group to diacylglycerol (DAG) by ethanolamine phosphotransferase (EPT1) and choline phosphotransferase (CPT1) to yield PE and PC. nih.gov
The metabolism of DMEA, an intermediate between ethanolamine and choline, intersects with this pathway. DMEA can be transported into the cell via the high-affinity choline transporter, Hnm1. researchgate.net Research has shown that N,N-dimethylethanolamine acts as a competitive inhibitor of choline transport, indicating it is recognized and likely transported by the same permease. nih.gov Once inside the cell, DMEA can be phosphorylated by the choline kinase Cki1, which has a broader substrate specificity than Eki1. The resulting phosphodimethyl-ethanolamine can then be activated to CDP-N,N-dimethylethanolamine by the phosphocholine cytidylyltransferase, Pct1. Finally, the choline phosphotransferase, Cpt1, can utilize CDP-DMEA and DAG to synthesize phosphatidyldimethylethanolamine (PDME), which is then methylated a final time to produce PC.
| Gene | Enzyme | Function | Potential Role in DMEA Metabolism |
|---|---|---|---|
| HNM1 | Choline Transporter | High-affinity uptake of choline. nih.govresearchgate.net | Transports DMEA into the cell. nih.gov |
| CKI1 | Choline Kinase | Phosphorylates choline to phosphocholine. nih.gov | Phosphorylates DMEA to phospho-DMEA. |
| EKI1 | Ethanolamine Kinase | Phosphorylates ethanolamine to phosphoethanolamine. nih.gov | Likely has low activity towards DMEA. |
| PCT1 | CTP:phosphocholine cytidylyltransferase | Converts phosphocholine to CDP-choline. nih.gov | Converts phospho-DMEA to CDP-DMEA. |
| ECT1 | CTP:phosphoethanolamine cytidylyltransferase | Converts phosphoethanolamine to CDP-ethanolamine. nih.govnih.gov | Likely has low activity towards phospho-DMEA. |
| CPT1 | Choline phosphotransferase | Synthesizes PC from CDP-choline and DAG. nih.gov | Synthesizes PDME from CDP-DMEA and DAG. |
| EPT1 | Ethanolamine phosphotransferase | Synthesizes PE from CDP-ethanolamine and DAG. nih.gov | May have limited activity with CDP-DMEA. |
Metabolism in Protozoan Parasites (Trypanosoma brucei, Toxoplasma gondii)
Protozoan parasites exhibit significant diversity in their lipid metabolism, often relying on a combination of de novo synthesis and scavenging from their hosts. nih.govresearchgate.net The Kennedy pathway for phospholipid synthesis is present but shows unique characteristics in organisms like Trypanosoma brucei and Toxoplasma gondii. mdpi.comnih.gov
In Trypanosoma brucei, the enzymes initiating the Kennedy pathway demonstrate distinct substrate preferences. The parasite possesses two characterized kinases: TbEK1, which is an ethanolamine-specific kinase with no activity towards choline, and TbC/EK2, which can phosphorylate both choline and ethanolamine, but shows a significantly higher affinity for choline. portlandpress.com The Km value of TbC/EK2 for choline is approximately 80 times lower than for ethanolamine, indicating a strong preference for choline. portlandpress.com This specificity suggests that DMEA would likely be a poor substrate for TbEK1 but could potentially be phosphorylated by TbC/EK2, albeit less efficiently than choline.
The subsequent enzyme, CTP:phosphoethanolamine cytidylyltransferase (TbECT), is essential for PE synthesis and is selective for CTP and its substrate, phosphoethanolamine. nih.gov While it can utilize dCTP at a reduced rate, it does not accept ATP, GTP, or UTP. nih.gov This high substrate specificity implies that phospho-DMEA may not be an efficient substrate for TbECT, potentially limiting the flux of DMEA through this pathway in T. brucei.
Toxoplasma gondii also utilizes the Kennedy pathway for PE and PC synthesis. researchgate.netresearchgate.net Its genome encodes an essential CTP:phosphoethanolamine cytidylyltransferase (TgECT) which is located in the cytosol. nih.govresearchgate.net Conditional depletion of TgECT leads to parasite death, highlighting the crucial role of the de novo CDP-ethanolamine pathway. nih.gov While detailed kinetic studies on the substrate specificity of T. gondii's kinases and cytidylyltransferases for DMEA are limited, the organism's lack of a phosphatidylethanolamine (B1630911) methyltransferase (PEMT) pathway makes it entirely dependent on the CDP-choline branch for PC synthesis, suggesting the choline-specific enzymes (choline kinase and CTP:phosphocholine cytidylyltransferase) are highly active and likely specific. researchgate.netnih.gov
| Enzyme | Substrate | Km Value | Notes |
|---|---|---|---|
| TbEK1 | Ethanolamine | 18.4 ± 0.9 µM portlandpress.com | Ethanolamine-specific; no choline kinase activity detected. portlandpress.com |
| ATP | 219 ± 29 µM portlandpress.com | ||
| TbC/EK2 | Choline | 31.4 ± 2.6 µM portlandpress.com | Dual specificity, but with an ~80-fold higher affinity for choline over ethanolamine. portlandpress.com |
| Ethanolamine | 2.56 ± 0.31 mM portlandpress.com | ||
| ATP | 20.6 ± 1.96 µM portlandpress.com |
Parasitic protozoa have evolved unique adaptations in their phospholipid synthesis pathways to suit their environments. Trypanosoma brucei is auxotrophic for choline, meaning it must acquire it from its host. researchgate.net Consequently, the CDP-choline pathway is essential for its survival. The parasite synthesizes PE entirely through the CDP-ethanolamine branch of the Kennedy pathway. mdpi.com This strict reliance on the Kennedy pathway for both PE and PC, coupled with the enzyme specificities, suggests limited flexibility for incorporating alternative precursors like DMEA.
Toxoplasma gondii also demonstrates significant metabolic adaptations. While it can synthesize phospholipids (B1166683) de novo, it is also adept at scavenging lipids and their precursors from the host cell. nih.govportlandpress.com A critical adaptation in T. gondii is the absence of a functional PEMT pathway to convert PE to PC. researchgate.net This makes the parasite entirely reliant on scavenging choline from the host and utilizing the CDP-choline pathway for the synthesis of PC, its most abundant phospholipid. researchgate.net This dependency underscores the importance of the choline-specific transferases and suggests that while DMEA might be processed if salvaged, the pathway is optimized for choline.
Pathways in Mammalian Systems
In mammals, the CDP-choline pathway, first described by Eugene Kennedy, is the primary route for de novo PC synthesis. nih.govwikipedia.org PE is also synthesized via the corresponding CDP-ethanolamine pathway. nih.gov These pathways are crucial for maintaining the structural integrity of cellular membranes and for producing lipid signaling molecules. nih.govresearchgate.net
The liver is a central organ for lipid metabolism, where the Kennedy pathway is highly active. The rate-limiting step in the CDP-choline pathway is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT). nih.gov This enzyme's activity is regulated by its translocation from an inactive cytosolic form to a membrane-bound active form. nih.gov In contrast, the rate-limiting enzyme for PE synthesis is CTP:phosphoethanolamine cytidylyltransferase (ET, or Pcyt2). mdpi.comnih.gov
Mammalian cells, particularly hepatocytes, also possess a robust PEMT pathway that catalyzes the three-step methylation of PE to form PC. This pathway directly produces N,N-dimethylethanolamine as a lipid-linked intermediate (phosphatidyldimethylethanolamine). Exogenously supplied DMEA can be incorporated into phospholipids via the Kennedy pathway. It is phosphorylated by choline kinase, activated to this compound by CCT, and finally transferred to DAG to form PDME.
Overview of Pathways in Other Eukaryotic Organisms (Caenorhabditis elegans)
The nematode Caenorhabditis elegans provides a valuable model for understanding the comparative biochemistry of phospholipid metabolism. Investigations into this organism have revealed the presence of multiple pathways for the synthesis of phosphatidylcholine, indicating a degree of metabolic flexibility. Biochemical evidence has confirmed the existence of both the Kennedy and Bremer-Greenberg pathways in C. elegans karger.comnih.gov.
The Kennedy pathway in C. elegans utilizes choline or ethanolamine, which are first phosphorylated, then converted to their respective CDP-derivatives (CDP-choline or CDP-ethanolamine), and finally transferred to a diacylglycerol backbone. The presence of genes encoding the enzymes for this pathway, such as choline/ethanolamine kinases and CTP:phosphocholine cytidylyltransferase, has been identified in the C. elegans genome.
The Bremer-Greenberg pathway, which involves the sequential methylation of phosphatidylethanolamine to form phosphatidylcholine, is also functional in C. elegans. The genes for phosphatidylserine (B164497) decarboxylase and phosphatidylethanolamine N-methyltransferase, key enzymes in this pathway, are present in the nematode's genome.
Interestingly, C. elegans also possesses a "plant-like" pathway for phosphocholine biosynthesis. This pathway involves the direct methylation of phosphoethanolamine to phosphocholine, bypassing the need for choline as a starting substrate. This is carried out by phosphoethanolamine N-methyltransferases (PMTs). Two such enzymes, PMT-1 and PMT-2, have been characterized in C. elegans. PMT-1 catalyzes the first methylation step, converting phosphoethanolamine to phospho-monomethylethanolamine. The subsequent methylations to produce phosphocholine are then carried out, with PMT-2 being implicated in these steps. This pathway provides an alternative route for the synthesis of the phosphocholine headgroup necessary for phosphatidylcholine production.
The existence of these multiple pathways for phosphatidylcholine synthesis in C. elegans suggests an adaptive advantage, allowing the organism to synthesize this essential membrane phospholipid under varying environmental conditions and dietary availability of precursors like choline.
**Table 2: Phosphatidylcholine Biosynthesis Pathways in *Caenorhabditis elegans***
| Pathway | Key Intermediates | Key Enzymes |
| Kennedy Pathway | Choline -> Phosphocholine -> CDP-Choline -> Phosphatidylcholine | Choline Kinase, CTP:phosphocholine cytidylyltransferase, Cholinephosphotransferase |
| Ethanolamine -> Phosphoethanolamine -> CDP-Ethanolamine -> Phosphatidylethanolamine | Ethanolamine Kinase, CTP:phosphoethanolamine cytidylyltransferase, Ethanolaminephosphotransferase | |
| Bremer-Greenberg Pathway | Phosphatidylserine -> Phosphatidylethanolamine -> Phosphatidyl-monomethylethanolamine -> Phosphatidyl-dimethylethanolamine -> Phosphatidylcholine | Phosphatidylserine Decarboxylase, Phosphatidylethanolamine N-methyltransferase |
| Plant-like Pathway | Phosphoethanolamine -> Phospho-monomethylethanolamine -> Phospho-dimethylethanolamine -> Phosphocholine | Phosphoethanolamine N-methyltransferase 1 (PMT-1), Phosphoethanolamine N-methyltransferase 2 (PMT-2) |
Advanced Research Methodologies Applied to Cdp N,n Dimethylethanolamine Metabolism
Enzymatic Activity Assays and Kinetic Characterization
Currently, there is a lack of published studies detailing enzymatic activity assays and kinetic characterization specifically for the synthesis or hydrolysis of CDP-N,N-dimethylethanolamine. The enzymes responsible for the activation of N,N-dimethylethanolamine to its CDP-adduct and its subsequent transfer to diacylglycerol have not been explicitly identified and characterized.
Research on the related enzymes, such as CTP:phosphocholine (B91661) cytidylyltransferase and CTP:phosphoethanolamine cytidylyltransferase, has established robust methodologies for measuring enzyme activity. These typically involve the use of radiolabeled substrates to track the formation of the CDP-activated product. However, the application of these or similar fluorescence-based assays to this compound has not been documented. mdpi.com
Consequently, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the enzymes involved in the this compound pathway are unknown.
Genetic Perturbation and Functional Analysis
Functional analysis of metabolic pathways heavily relies on genetic perturbation techniques to elucidate the roles of specific genes and their protein products. However, the application of these methods to the study of this compound metabolism is not found in the existing scientific literature.
Gene Disruption and Mutant Phenotyping
There are no reports of gene disruption or knockout studies targeting the putative enzymes of a this compound pathway. While gene knockout models have been instrumental in understanding the physiological roles of the CDP-choline and CDP-ethanolamine pathways, similar investigations for this compound are absent. nih.govnih.gov For instance, the disruption of the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) gene in mice has provided insights into alternative pathways for phosphatidylcholine synthesis, but the specific role of a this compound pathway in these or other models has not been explored. nih.govnih.gov As a result, the phenotypic consequences of ablating the synthesis of this specific phospholipid precursor are entirely unknown.
Conditional Mutagenesis Approaches
Conditional mutagenesis, a powerful tool for studying essential genes by allowing for temporal and tissue-specific gene deletion, has not been applied to the study of this compound metabolism. This advanced technique would be invaluable for investigating the potential essentiality of this pathway in specific developmental stages or tissues, yet no such studies have been published.
Isotopic Labeling and Metabolomic Profiling for Pathway Elucidation
Isotopic labeling followed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy is a cornerstone of metabolic pathway elucidation. wikipedia.org This methodology allows researchers to trace the metabolic fate of labeled precursors through a series of biochemical reactions. wikipedia.org While stable isotope labeling has been extensively used to study the flux through the CDP-choline and other related pathways, there is no evidence of its application to specifically track the synthesis and downstream metabolism of this compound. ckisotopes.com
Metabolomic profiling, which provides a comprehensive snapshot of all metabolites in a biological system, has also not been specifically employed to identify and quantify intermediates of a putative this compound pathway. Untargeted metabolomics has been used to identify changes in related metabolites like N,N-dimethylglycine in other contexts, but a focused analysis on the this compound metabolic route is absent. nih.gov
Protein Expression, Purification, and Structural-Functional Studies of Enzymes
The successful expression and purification of recombinant enzymes are prerequisites for detailed structural and functional studies. nih.gov While protocols for the expression and purification of enzymes from related phospholipid metabolic pathways are established, no such procedures have been reported for the enzymes that would specifically catalyze the synthesis of this compound. nih.gov
Consequently, there are no available crystal structures or other high-resolution structural data for the enzymes that would constitute a this compound pathway. Structural studies are crucial for understanding the catalytic mechanisms, substrate specificity, and regulation of enzymes. nih.gov The absence of this information for the this compound pathway represents a significant void in our understanding of phospholipid metabolism.
Future Directions in Cdp N,n Dimethylethanolamine Research
Elucidating Uncharacterized Enzymatic Steps and Regulatory Proteins
The biosynthesis of phosphatidylcholine can occur through the methylation of phosphatidylethanolamine (B1630911), a process involving the intermediates phosphatidyl-N-monomethylethanolamine and phosphatidyl-N,N-dimethylethanolamine. In yeast, this conversion is catalyzed by the enzymes PE methyltransferase (Pem1p) and phospholipid methyltransferase (Pem2p). nih.gov While these enzymes act on the phosphatidyl-bound form, the existence and metabolism of the free cytidine (B196190) diphosphate-bound form, CDP-N,N-dimethylethanolamine, suggests the potential for uncharacterized enzymatic activities.
Future research should focus on identifying and characterizing the enzymes that may synthesize and utilize this compound. This includes exploring the possibility of a dedicated N,N-dimethylethanolamine kinase and a specific cytidylyltransferase that would produce this compound from N,N-dimethylethanolamine. Conversely, the enzymes that would subsequently transfer the N,N-dimethylethanolamine-phosphate moiety to a diacylglycerol backbone need to be identified.
Furthermore, the regulatory proteins governing these potential enzymatic steps are completely unknown. In the analogous CDP-ethanolamine pathway, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) is a key regulatory and rate-limiting enzyme. frontiersin.orgresearchgate.netresearchgate.netnih.gov Investigations into whether a similar regulatory framework exists for a putative this compound pathway are crucial. This would involve searching for regulatory proteins that respond to cellular levels of N,N-dimethylethanolamine, its phosphorylated derivatives, or downstream metabolites.
Table 1: Potential Uncharacterized Enzymes in this compound Metabolism
| Enzyme Class | Hypothesized Function | Known Analogue in Kennedy Pathway |
| Kinase | Phosphorylation of N,N-dimethylethanolamine | Ethanolamine (B43304) Kinase (EK) |
| Cytidylyltransferase | Formation of this compound | CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) |
| Phosphotransferase | Transfer of N,N-dimethylethanolamine-phosphate to diacylglycerol | CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) |
Systems-Level Analysis of Metabolic Fluxes and Interdependencies
A comprehensive understanding of the role of this compound requires a shift from a single-enzyme focus to a systems-level perspective. Metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions, could be employed to trace the flow of precursors into and out of a putative this compound pool. This would provide quantitative insights into the significance of this pathway relative to the canonical Kennedy pathway.
Moreover, systems-level approaches can help to identify the metabolic conditions under which a this compound pathway might be preferentially activated or suppressed. This could involve studying metabolic fluxes under different nutritional conditions or cellular stresses, potentially revealing a specialized role for lipids derived from this pathway.
Exploration of Novel Biological Roles Beyond Membrane Lipid Synthesis
While the primary fate of CDP-activated head groups is their incorporation into phospholipids (B1166683), which are essential structural components of cell membranes, it is conceivable that this compound has biological roles that extend beyond this function. researchgate.net The structural similarity of N,N-dimethylethanolamine to choline (B1196258) suggests that its activated form could participate in other metabolic or signaling pathways.
Future investigations should explore whether this compound or its derivatives serve as signaling molecules, akin to how other lipid molecules act as second messengers. Research could also probe for a role in processes such as protein modification or the regulation of gene expression. Given that disruptions in the CDP-ethanolamine pathway have been linked to conditions like insulin (B600854) resistance and altered mitochondrial biogenesis, a deeper understanding of methylated intermediates could uncover new connections between phospholipid metabolism and cellular physiology. nih.gov
Development of Advanced Analytical Techniques for Quantifying Pathway Intermediates and Metabolites
A significant barrier to understanding the importance of this compound is the lack of sensitive and specific analytical methods for its detection and quantification. The development of such techniques is a critical prerequisite for advancing research in this area.
Liquid chromatography-mass spectrometry (LC-MS) is a promising approach for this purpose. The development of targeted LC-MS/MS methods would allow for the highly sensitive and specific quantification of this compound and its precursors and downstream metabolites in complex biological samples. This would involve the chemical synthesis of stable isotope-labeled internal standards to ensure accurate quantification.
Nuclear magnetic resonance (NMR) spectroscopy could also be a valuable tool, particularly for in vitro studies of enzyme kinetics and for identifying novel metabolites derived from this compound. High-resolution NMR could provide detailed structural information on any newly discovered compounds.
Table 2: Advanced Analytical Techniques for this compound Research
| Technique | Application | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of this compound and related metabolites in biological samples. | High sensitivity, high specificity, suitable for complex matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites, in vitro enzyme assays. | Provides detailed structural information, non-destructive. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile precursors or degradation products of N,N-dimethylethanolamine. | Excellent for separating and identifying volatile compounds. |
By pursuing these future research directions, the scientific community can begin to unravel the mysteries surrounding this compound. Such efforts promise to not only expand our fundamental knowledge of lipid metabolism but also potentially open up new avenues for understanding and treating diseases associated with metabolic dysregulation.
Q & A
Q. How do molecular associations in binary mixtures of DMEA with alcohols/amides influence dielectric properties?
Experimental design involves measuring dielectric constants and relaxation times using time-domain reflectometry (TDR) or impedance analyzers. Binary mixtures are prepared at varying molar ratios, and dielectric parameters are recorded at controlled temperatures. For example, Sengwa et al. (2009) observed that hydrogen bonding between DMEA and alcohols (e.g., methanol) reduces molecular mobility, increasing dielectric constants . Data interpretation should account for deviations from ideal mixing behavior, such as excess permittivity calculations.
Key Parameters for Dielectric Analysis
| Parameter | Range/Value | Method | Reference |
|---|---|---|---|
| Temperature | 298–318 K | TDR | |
| Molar Ratios | 0.1–0.9 | Impedance Analyzer | |
| Excess Permittivity | ±0.5–2.5 | Kirkwood Correlation |
Q. What methodologies are used to assess DMEA-based corrosion inhibitors in reinforced steel?
Electrochemical techniques like linear polarization resistance (LPR) and electrochemical impedance spectroscopy (EIS) are employed in simulated concrete pore solutions. For instance, composite inhibitors containing DMEA reduced corrosion current density by 70–85% in chloride-rich environments . SEM post-analysis identifies film formation on steel surfaces.
Advanced Research Questions
Q. How do reaction kinetics of DMEA with Ni(IV) complexes depend on structural factors?
Kinetic studies using UV-Vis spectroscopy in alkaline media reveal that DMEA’s reaction rate with Ni(IV) is slower than L-ornithine but faster than N,N-diethylethanolamine. The rate-determining step involves deprotonation of the Ni(IV)-DMEA complex, with activation energy (~45 kJ/mol) calculated via Arrhenius plots . Advanced mechanistic models should incorporate steric effects of methyl groups and transition-state stability.
Q. What factors optimize CO2 absorption flux in PTFE hollow fiber membrane contactors using DMEA blends?
Experimental optimization involves varying liquid velocity (0.05–0.3 m/s), temperature (293–313 K), and amine concentration (1–3 M). Cao et al. (2019) reported a 40% increase in CO2 flux when blending DMEA with 10% piperazine (PZ) due to enhanced carbamate formation . Theoretical models (e.g., resistance-in-series) must reconcile discrepancies between predicted and observed mass transfer coefficients at high CO2 partial pressures (>20 kPa) .
CO2 Absorption Performance in Blended DMEA Solutions
| Blending Agent | Flux Increase (%) | Optimal Concentration | Reference |
|---|---|---|---|
| Piperazine (PZ) | 40 | 10 wt% | |
| 2-Amino-2-methyl-1-propanol (AMP) | 25 | 15 wt% | |
| Monoethanolamine (MEA) | 30 | 20 wt% |
Q. How do ionic liquids (ILs) affect CO2 desorption and corrosion in DMEA-based solvents?
Adding amino acid ILs (e.g., [Bmim][Gly]) reduces desorption energy by 15–20% and corrosion rates by 50% in MDEA-DMEA blends. Electrochemical noise analysis and SEM-EDS are critical for evaluating localized corrosion mechanisms under desorption conditions (e.g., 373 K, 1 bar CO2) .
Data Contradiction Analysis
Q. Why do discrepancies arise in reported mass transfer coefficients for DMEA-based CO2 absorption?
Variations in membrane contactor materials (PTFE vs. PVDF) and pore wettability cause divergent results. For example, PTFE membranes exhibit 20–30% higher KGav values than PVDF due to hydrophobic surface interactions . Researchers must standardize membrane porosity (e.g., 50–70%) and gas-liquid flow configurations to reconcile data.
Q. What protocols ensure reproducibility in synthesizing DMEA-neutralized acrylic resins?
Key parameters include monomer titration time (4.0 h), neutralization degree (100%), and hard/soft monomer ratios (4:3). FTIR and DSC validate resin stability, with glass transition temperatures (Tg) optimized between 55–65°C .
Q. How to model vapor-liquid equilibrium (VLE) for DMEA in acid gas treatment processes?
Ebulliometry measurements at 1–400 kPa and 293–453 K provide data for NRTL or UNIQUAC models. Klepačová et al. (2011) highlighted DMEA’s lower vapor pressure (~1.2 kPa at 298 K) compared to MEA, reducing solvent loss in absorbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
